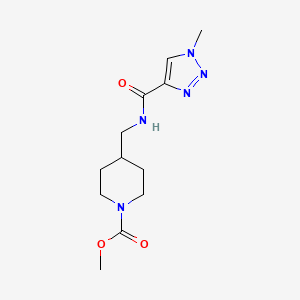

methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and other non-carbon atoms . The 1,2,3-triazole ring is known for its stability and unique reactivity, which makes it a common component in many pharmaceuticals and synthetic compounds .

Molecular Structure Analysis

The 1,2,3-triazole ring is a planar, aromatic, and polar structure. It has the ability to participate in various types of bonding and interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions .Chemical Reactions Analysis

1,2,3-Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .Applications De Recherche Scientifique

Inhibitors of Soluble Epoxide Hydrolase

A study discovered inhibitors of soluble epoxide hydrolase using high-throughput screening, highlighting the critical role of triazine heterocycles for potency and selectivity. The research led to the identification of a compound with significant effects on serum biomarkers, demonstrating robust in vivo target engagement and its suitability for studying various disease models (Thalji et al., 2013).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives were synthesized and demonstrated good or moderate antimicrobial activities against test microorganisms. This work indicates the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis

Several studies focused on the synthesis and chemical properties of triazole derivatives. For example, the condensation of 4-amino-1,2,3-triazole-5-carboxamides with various acetates demonstrated a method for synthesizing 2-substituted 8-azapurin-6-ones, providing insights into the physical properties and reaction mechanisms of these compounds (Albert & Trotter, 1979).

Structure-Activity Relationships

Research on indazole and benzimidazolone derivatives evaluated their 5-HT4 receptor antagonist affinity, illustrating the importance of structural modifications for increasing receptor affinity and selectivity. This study contributes to understanding the molecular interactions and design principles for targeting specific receptors (Schaus et al., 1998).

Polymer Synthesis

The direct polycondensation of various monomers, including piperazine, led to the creation of ordered poly(amide−acylhydrazide−amide), showcasing the feasibility of forming ordered polymers from nonsymmetric monomers. This research opens avenues for the design and synthesis of novel polymeric materials with specific structural features (Yu, Seino, & Ueda, 1999).

Mécanisme D'action

Target of Action

The primary targets of the compound “methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate” are currently unknown. This compound is a derivative of the 1,2,3-triazole family

Mode of Action

It is known that 1,2,3-triazoles, the core structure of this compound, can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking .

Biochemical Pathways

It is known that 1,2,3-triazoles can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

It is known that 1,2,3-triazoles can have various effects at the molecular and cellular level depending on their specific targets .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-16-8-10(14-15-16)11(18)13-7-9-3-5-17(6-4-9)12(19)20-2/h8-9H,3-7H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBELKCJGPPGICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)

![1-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2706740.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate](/img/structure/B2706741.png)

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)

![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)

![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)